1-Methyl-5-Nitrobenzimidazol

Übersicht

Beschreibung

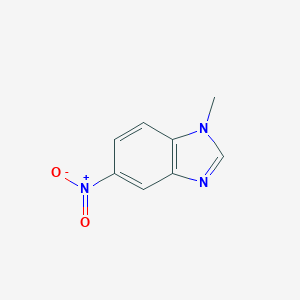

1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties

Wissenschaftliche Forschungsanwendungen

1-methyl-5-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

1-Methyl-5-nitrobenzimidazole, a derivative of benzimidazole, is known to have a broad-spectrum of pharmacological properties . The primary targets of this compound are often microbial cells, particularly those that are anaerobic . For instance, it has been found to inhibit the growth and pathogenesis of Helicobacter pylori .

Mode of Action

The mode of action of 1-Methyl-5-nitrobenzimidazole involves interaction with its targets, leading to changes in the target cells. The compound is believed to bind to the DNA minor groove, forming hydrophobic interactions and hydrogen bonds or van der Waals interactions with specific sequences in the DNA . This interaction can disrupt the normal functioning of the DNA, leading to inhibition of microbial growth .

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-5-nitrobenzimidazole are primarily related to DNA synthesis and function. By binding to the DNA minor groove, the compound can interfere with DNA replication and transcription, disrupting the normal cellular processes . Additionally, the compound can be metabolized by nitroreductases (NTRs) present in certain bacteria, leading to the formation of various metabolites .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles

Result of Action

The result of the action of 1-Methyl-5-nitrobenzimidazole is the inhibition of microbial growth and pathogenesis. For example, it has been found to be a potent inhibitor of Helicobacter pylori growth . The compound’s interaction with DNA can disrupt normal cellular processes, leading to cell death .

Action Environment

The action of 1-Methyl-5-nitrobenzimidazole can be influenced by various environmental factors. For instance, the compound is known to be a good corrosion inhibitor in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH and ionic strength of its environment .

Biochemische Analyse

Biochemical Properties

It has been found that the compound undergoes a reaction called vicarious nucleophilic C-amination . This reaction involves the formation of primary radical anions from the substrates . The yield of the amination product of 1-Methyl-5-nitrobenzimidazole considerably increased in the presence of CuCl .

Molecular Mechanism

It is known that the compound undergoes a reaction called vicarious nucleophilic C-amination . This reaction involves the formation of primary radical anions from the substrates . The yield of the amination product of 1-Methyl-5-nitrobenzimidazole considerably increased in the presence of CuCl .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-methyl-5-nitro-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the nitration of 1-methylbenzimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: Industrial production of 1-methyl-5-nitrobenzimidazole often employs large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-methyl-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 1-Methyl-5-aminobenzimidazole.

Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives, though these are less commonly studied.

Vergleich Mit ähnlichen Verbindungen

1-Methylbenzimidazole: Lacks the nitro group, resulting in different reactivity and applications.

5-Nitrobenzimidazole: Lacks the methyl group, which affects its chemical properties and biological activity.

2-Methyl-5-nitrobenzimidazole:

Uniqueness: 1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of both the methyl and nitro groups, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-Methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

1-Methyl-5-nitro-1H-benzo[d]imidazole (CAS No. 5381-78-2) features a fused benzene and imidazole ring system, contributing to its unique chemical reactivity and biological activity. The nitro group at the 5-position is particularly important for its interaction with biological targets.

The biological activity of 1-methyl-5-nitro-1H-benzo[d]imidazole is primarily attributed to its ability to interact with DNA and other cellular components:

- DNA Binding : The compound binds to the minor groove of DNA, disrupting replication and transcription processes. This interaction is facilitated by hydrophobic interactions and hydrogen bonding with specific DNA sequences .

- Enzyme Inhibition : It may inhibit various enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

1-Methyl-5-nitro-1H-benzo[d]imidazole exhibits potent antimicrobial properties against a range of pathogens, including bacteria and protozoa.

Table 1: Antimicrobial Efficacy Against Various Pathogens

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as protozoan parasites. Its activity against Helicobacter pylori, a common gastric pathogen, highlights its potential therapeutic applications in gastrointestinal diseases.

Anticancer Properties

Research indicates that 1-methyl-5-nitro-1H-benzo[d]imidazole may also possess anticancer properties:

- Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.

Case Study: Anticancer Activity

A study conducted on human breast cancer cells revealed that treatment with 1-methyl-5-nitro-1H-benzo[d]imidazole resulted in a significant reduction in cell viability (IC50 = 12 µg/mL). The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Safety Profile and Toxicology

While the compound shows promising biological activity, its safety profile remains a crucial aspect of research:

- Mutagenicity Studies : Preliminary mutagenicity assays indicate lower mutagenic potential compared to traditional nitroimidazoles like metronidazole .

- Toxicity Assessment : In vitro studies on human cell lines show no significant cytotoxicity at therapeutic concentrations, supporting its potential as a safe therapeutic agent .

Future Directions

The ongoing research into 1-methyl-5-nitro-1H-benzo[d]imidazole focuses on:

- Development of Derivatives : Synthesizing analogs with improved efficacy and reduced toxicity.

- Clinical Trials : Investigating its potential as a treatment for resistant strains of bacteria and specific cancer types.

Eigenschaften

IUPAC Name |

1-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-9-7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIYGFTVNIDCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202087 | |

| Record name | 1-N-Methyl-5-nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-78-2 | |

| Record name | 1-N-Methyl-5-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5381-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-N-Methyl-5-nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Methyl-5-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX432L4WF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-methyl-5-nitrobenzimidazole in the synthesis of food-borne carcinogens?

A: 1-Methyl-5-nitrobenzimidazole acts as a crucial precursor in the synthesis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a potent food-borne carcinogen. A study demonstrated that catalytic hydrogenation of 1-methyl-5-nitrobenzimidazole yields 2,5-diamino-1-methylbenzimidazole. Further reaction with 1,1,3,3-tetramethoxypropane followed by treatment with polyphosphoric acid leads to the formation of IQ. []

Q2: What are the different synthetic routes available for preparing 1-methyl-5-nitrobenzimidazole?

A: Several synthetic strategies exist for the preparation of 1-methyl-5-nitrobenzimidazole. One approach involves the reaction of 2-chloro-5-nitroaniline with methylamine, followed by condensation of the resulting diamine with formic acid. [] Another method utilizes N-methyl-2-amino-4-nitroaniline as a starting material, which upon reaction with lactic acid yields 2-(1-hydroxyethyl)-1-methyl-5-nitrobenzimidazole. Oxidation of this compound with chromic acid provides 2-acetyl-1-methyl-5-nitrobenzimidazole. This intermediate can be further reacted with various reagents like substituted 2-aminobenzaldehydes, o-aminoacetophenones, or indole-3-carboxaldehyde to yield a diverse range of substituted 2-(1-methyl-5-nitro-2-benzimidazolyl)quinolines and other related compounds. []

Q3: Are there any alternative synthetic approaches for introducing specific substituents onto the benzimidazole ring system?

A: Yes, the use of benzotriazol-1-yl derivatives has been reported as a simplified method for introducing methoxy substituents at specific positions on the benzimidazole ring. This approach facilitates the preparation of 5-methoxy-1-methylbenzimidazole and 6-methoxy-1-methylbenzimidazole, starting from 4-methoxy-2-nitroaniline. This strategy provides a novel and potentially generalizable route for synthesizing various 5- and 6-substituted-1-methylbenzimidazoles from their corresponding 4-substituted aniline precursors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.